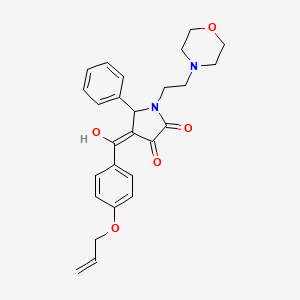

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is an organic compound that boasts unique chemical and physical properties, making it a subject of interest in various scientific research fields. It integrates a pyrrole core substituted with diverse functional groups, rendering it versatile for numerous applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one generally involves multi-step organic reactions:

Formation of 4-(allyloxy)benzoyl chloride

Reagents: 4-hydroxybenzaldehyde, allyl bromide, and thionyl chloride.

Conditions: Conducted under anhydrous conditions, utilizing a solvent like dichloromethane.

Synthesis of the pyrrole core

Reagents: Benzaldehyde, primary amine, and α-haloketone.

Conditions: Conducted under reflux conditions in ethanol.

Final coupling

Reagents: 4-(allyloxy)benzoyl chloride, synthesized pyrrole core, and morpholine.

Conditions: Utilizes a base such as triethylamine, conducted in a solvent like dichloromethane at ambient temperature.

Industrial Production Methods

Industrial-scale production often mirrors the laboratory synthesis but utilizes continuous flow reactors to ensure optimal yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one participates in various chemical reactions, including:

Oxidation: : Converts hydroxyl groups to carbonyl groups.

Reduction: : Converts carbonyl groups to alcohols.

Substitution: : Alkoxy groups can be replaced under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : Typically uses reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: : Uses reagents such as sodium borohydride (NaBH₄) in methanol.

Substitution: : Uses acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.

Major Products

Oxidation: : Yields corresponding ketones.

Reduction: : Yields primary or secondary alcohols.

Substitution: : Yields substituted derivatives maintaining the pyrrole core structure.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a pivotal molecule for studying reaction mechanisms and as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound's structural analogs are explored for potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Its unique structure allows it to interact with biological macromolecules, influencing various biochemical pathways.

Industry

Industrially, the compound finds applications in the development of advanced materials, including polymers and composites, due to its robust chemical properties and versatility.

Mecanismo De Acción

The action mechanism of 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one depends on its interaction with molecular targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways Involved: : Alters enzyme kinetics, receptor binding affinity, and nucleic acid interactions, thereby modulating cellular processes like signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

Unique Features

Compared to other pyrrole-based compounds, 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one stands out for its multifunctional groups, enhancing its reactivity and range of applications.

Similar Compounds

2,5-Dimethyl-1H-pyrrole-3,4-dicarboxylic acid: : Shares the pyrrole core but lacks the complex substituents.

3-Ethyl-2,4-dimethyl-1H-pyrrole-5-carboxaldehyde: : Similar core structure but different functional group orientation.

4-(Bromomethyl)benzoyl-pyrrole derivatives: : Contains benzoyl-pyrrole core with halogen functional groups instead of allyloxy groups.

While this compound shares some structural elements with its analogs, its unique combination of functional groups provides it with distinct properties and uses.

Actividad Biológica

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound notable for its diverse structural features, which include an allyloxy group, a benzoyl moiety, a hydroxyl group, and a morpholinoethyl side chain. These characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through detailed analysis, including data tables and relevant case studies.

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O5 |

| Molecular Weight | 448.5 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 79.3 Ų |

These properties indicate a moderate lipophilicity and potential for interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to this pyrrole derivative have shown effectiveness against various microbial strains.

- Antioxidant Properties : The presence of hydroxyl groups contributes to radical scavenging capabilities.

- Neuroprotective Effects : Pyrrolidine derivatives are known for their neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, we can compare it to other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-benzoylphenol | Benzoyl and phenolic groups | Antimicrobial |

| 3-hydroxyflavone | Hydroxyl and carbonyl groups | Antioxidant |

| Pyrrolidine derivatives | Pyrrole ring and amine groups | Neuroprotective |

| 5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one | Pyrrole ring with pyridine substituent | Anticancer |

These comparisons illustrate that while there are similarities in structure, the specific combination of functional groups in the target compound may confer unique properties not found in others.

Study on Antioxidant Activity

A study evaluated the antioxidant activity of various pyrrole derivatives, including our compound. The results indicated that:

- At a concentration of 100 μM, the compound exhibited moderate radical-scavenging activity.

- The presence of the allyloxy group was linked to enhanced antioxidant effects compared to other derivatives lacking this feature.

Inhibition of Lipoxygenase

Another research focused on the anti-lipoxygenase activity of pyrrole derivatives. The findings revealed that:

- The compound showed significant inhibitory activity against soybean lipoxygenase.

- Its effectiveness was comparable to established reference compounds such as nordihydroguaiaretic acid (NDGA).

Understanding the pharmacodynamics of this compound involves studying its interactions with biological targets. Preliminary interaction studies suggest that:

- The morpholinoethyl side chain may enhance binding affinity to specific receptors or enzymes.

- The hydroxyl group could play a crucial role in mediating interactions through hydrogen bonding.

Propiedades

IUPAC Name |

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-2-16-33-21-10-8-20(9-11-21)24(29)22-23(19-6-4-3-5-7-19)28(26(31)25(22)30)13-12-27-14-17-32-18-15-27/h2-11,23,29H,1,12-18H2/b24-22+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWUITVIOZPSMK-ZNTNEXAZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.